molecular formula C13H16FN3O B2627245 1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2305456-08-8

1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2627245
CAS No.: 2305456-08-8
M. Wt: 249.289
InChI Key: VEIHELSVJGLCMV-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that features a fluoropyridine moiety and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The resulting fluoropyridine can then be coupled with a diazepane derivative through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the diazepane ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to the presence of both the fluoropyridine and diazepane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

1-[4-(3-fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-2-12(18)16-7-4-8-17(10-9-16)13-11(14)5-3-6-15-13/h2-3,5-6H,1,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIHELSVJGLCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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